Tributyl(4-hexylthiophen-2-YL)stannane
Overview
Description
Tributyl(4-hexylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H42SSn and a molecular weight of 457.34 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to a thiophene ring substituted with a hexyl group at the 4-position and three butyl groups. It is commonly used in organic synthesis, particularly in Stille coupling reactions.
Biochemical Analysis
Biochemical Properties
Tributyl(4-hexylthiophen-2-yl)stannane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a catalyst in thiooxidation and coupling reactions. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. This compound can also interact with DNA and RNA, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in oxidation-reduction reactions, where it is converted into reactive intermediates that further interact with other biomolecules. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-hexylthiophen-2-yl)stannane can be synthesized through a Stille coupling reaction. The typical procedure involves the reaction of 4-hexylthiophene with tributyltin chloride in the presence of a palladium catalyst. The reaction is carried out in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-hexylthiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the thiophene moiety to an electrophilic partner, facilitated by a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), anhydrous toluene, nitrogen or argon gas.
Conditions: Elevated temperatures (around 110°C), inert atmosphere, and prolonged reaction times (up to 36 hours).
Major Products
The major products formed from the reactions involving this compound are typically biaryl compounds, where the thiophene ring is coupled with another aromatic or heteroaromatic ring .
Scientific Research Applications
Tributyl(4-hexylthiophen-2-yl)stannane is widely used in scientific research, particularly in the field of organic electronics and materials science. Its applications include:
Organic Synthesis: Used as a reagent in Stille coupling reactions to synthesize various conjugated polymers and small molecules.
Materials Science: Employed in the synthesis of organic semiconductors and electrochromic materials.
Biological Studies: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of tributyl(4-hexylthiophen-2-yl)stannane in Stille coupling reactions involves the oxidative addition of the palladium catalyst to the tin-carbon bond, followed by transmetallation and reductive elimination steps. This results in the formation of a new carbon-carbon bond between the thiophene ring and the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
Tributyl(5-hexylthiophen-2-yl)stannane: Similar structure but with the hexyl group at the 5-position.
Tributyl(6-undecylthieno[3,2-b]thiophene-2-yl)stannane: Contains a thieno[3,2-b]thiophene ring with an undecyl group.
Uniqueness
Tributyl(4-hexylthiophen-2-yl)stannane is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of specific conjugated polymers and materials with tailored electronic properties .
Properties
IUPAC Name |
tributyl-(4-hexylthiophen-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHJTJHSJIICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623800 | |
Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444579-42-4 | |
Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444579-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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